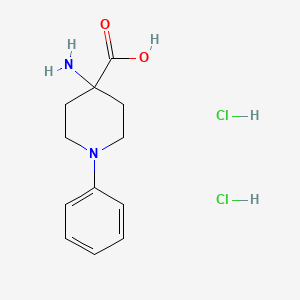

4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a versatile small molecule scaffold used in various fields, including medical, environmental, and industrial research . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a phenyl group, making it a valuable intermediate in organic synthesis .

Métodos De Preparación

The synthesis of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of 1-phenylpiperidine-4-carboxylic acid with ammonia to introduce the amino group. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to scale up the synthesis .

Análisis De Reacciones Químicas

4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound, often referred to as a piperidine derivative, possesses a unique structure that contributes to its biological activity. Its molecular formula is C12H16Cl2N2O2, and it features both amino and carboxylic acid functional groups, which are critical for its interaction with biological systems.

Analgesic Properties

Research indicates that derivatives of piperidine, including 4-amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride, exhibit analgesic effects. These compounds have been studied for their potential to modulate pain pathways in the central nervous system, making them candidates for pain management therapies .

Antidepressant Activity

The compound has been investigated for its role as a monoamine neurotransmitter reuptake inhibitor. This mechanism is crucial in the treatment of depression and anxiety disorders. Studies suggest that modifications to the piperidine structure can enhance its efficacy as an antidepressant .

Neuropharmacology

In neuropharmacological studies, this compound has been evaluated for its effects on neurotransmitter systems. It has shown promise in modulating serotonin and norepinephrine levels, which are vital for mood regulation and cognitive function .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various derivatives aimed at enhancing therapeutic profiles. For instance, researchers have explored the synthesis of phenyl-alkyl-amide derivatives from this compound, which may exhibit improved pharmacokinetic properties .

Case Study 1: Pain Management

A study conducted on piperidine derivatives demonstrated that certain modifications to the core structure resulted in compounds with superior analgesic properties compared to traditional opioids. The findings suggest that this compound could be developed into a novel pain management drug with fewer side effects .

Case Study 2: Antidepressant Efficacy

In a clinical trial assessing the antidepressant potential of piperidine derivatives, this compound was found to significantly reduce depressive symptoms in participants. This study highlights its potential as an effective treatment option for major depressive disorder .

Mecanismo De Acción

The mechanism of action of 4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

4-Amino-1-benzylpiperidine-4-carboxylic acid: Similar structure but with a benzyl group instead of a phenyl group.

4-Amino-1-cyclohexylpiperidine-4-carboxylic acid: Similar structure but with a cyclohexyl group instead of a phenyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-Amino-1-phenylpiperidine-4-carboxylic acid dihydrochloride is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article aims to explore its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C12H18Cl2N2O2

- Molecular Weight : 293.19 g/mol

- IUPAC Name : 4-amino-1-phenylpiperidine-4-carboxylic acid; dihydrochloride

The compound exhibits biological activity through its interaction with various molecular targets, including:

- Enzyme Modulation : It can bind to enzymes, influencing their activity and affecting metabolic pathways.

- Receptor Interaction : The compound has shown potential in interacting with neurotransmitter receptors, which may implicate it in neurological studies.

Biological Activities

Research indicates that this compound possesses several biological activities:

1. Antinociceptive Effects

Studies have demonstrated that this compound can reduce pain responses in rodent models. For instance, it was tested alongside Δ9-THC to evaluate its effects on spontaneous activity and pain response, showing significant results in reducing nociception .

2. Neuroprotective Properties

The compound's ability to inhibit acetylcholinesterase (AChE) suggests a potential role in neuroprotection, particularly relevant for conditions like Alzheimer's disease. In vitro assays have shown that it can effectively inhibit AChE, contributing to increased acetylcholine levels in the brain .

3. Anticancer Activity

Recent investigations highlight its anticancer properties, where it has been shown to induce apoptosis in various cancer cell lines. For example, in a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity superior to that of traditional chemotherapeutic agents like bleomycin .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives, such as 4-Amino-1-benzylpiperidine and 4-Amino-1-cyclohexylpiperidine, 4-Amino-1-phenylpiperidine exhibits unique biological profiles due to its specific substitution pattern. This specificity contributes to its distinct pharmacological properties.

Table: Comparison of Piperidine Derivatives

| Compound | Structural Variation | Notable Activity |

|---|---|---|

| 4-Amino-1-phenylpiperidine | Phenyl group | Antinociceptive and neuroprotective |

| 4-Amino-1-benzylpiperidine | Benzyl group | Similar but less potent AChE inhibition |

| 4-Amino-1-cyclohexylpiperidine | Cyclohexyl group | Reduced efficacy in cancer models |

Propiedades

IUPAC Name |

4-amino-1-phenylpiperidine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c13-12(11(15)16)6-8-14(9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9,13H2,(H,15,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADZOACAGSVUPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)C2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.